5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Description

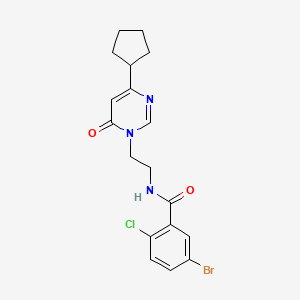

The compound 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a bromo- and chloro-substituted aromatic ring linked via an ethylamine chain to a 4-cyclopentyl-6-oxopyrimidinone heterocycle. This structure combines halogenated aromaticity with a pyrimidinone ring system, which is often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrClN3O2/c19-13-5-6-15(20)14(9-13)18(25)21-7-8-23-11-22-16(10-17(23)24)12-3-1-2-4-12/h5-6,9-12H,1-4,7-8H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXERXJKKEUJIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms.

Pyrimidine Ring Formation: The cyclopentyl group is introduced through a cyclization reaction to form the pyrimidine ring.

Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyrimidine ring.

Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

The biological activity of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide has been investigated in various studies, highlighting its potential applications:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study demonstrated that modifications in substituents can influence cytotoxicity against cancer cell lines. The introduction of halogens like bromine and chlorine was found to enhance cytotoxic effects, suggesting that this compound may also possess similar properties.

| Compound | Activity | EC50 (µM) |

|---|---|---|

| 5-bromo derivative | Moderate cytotoxicity | 15 ± 3 |

| Control (DMSO) | No activity | - |

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, potentially effective against various bacterial strains. Its structural characteristics may allow it to interact with bacterial enzymes or receptors, disrupting their function.

Enzyme Inhibition

As a benzamide derivative, this compound may act as an enzyme inhibitor. It could target specific kinases or phosphatases involved in critical cellular pathways, making it a candidate for further pharmacological studies aimed at understanding its mechanism of action.

Case Study 1: Anticancer Activity

A notable study involved testing several benzamide derivatives for their anticancer properties. The results indicated that structural modifications significantly impacted their potency against cancer cells. The presence of halogen substituents was correlated with increased cytotoxicity, reinforcing the hypothesis that this compound may exhibit similar effects.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. Results showed that certain derivatives displayed effective inhibition against common bacterial strains, suggesting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Moieties

The heterocyclic moiety in the target compound distinguishes it from closely related benzamide derivatives:

- 5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034246-59-6, ): Replaces the pyrimidinone ring with a pyridinone system. Substituents: 4-methoxy and 6-methyl groups instead of 4-cyclopentyl. Molecular weight: 399.7 g/mol (vs. higher predicted weight for the target due to the cyclopentyl group) .

- 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155, ): Features a quinazoline-purine hybrid heterocycle.

Substituent Variations in the Benzamide Core

Halogenation patterns and aromatic substituents critically influence physicochemical and binding properties:

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) :

- 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4, ): Integrates chlorophenyl and chromene-pyrimidine systems, increasing rigidity and lipophilicity .

Molecular Weight and Physicochemical Properties

Biological Activity

5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with potential biological activities. It belongs to the class of benzamides and features a complex structure that includes bromine, chlorine, and a pyrimidinyl group attached to a benzamide core. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19BrClN3O2

- Molecular Weight : 396.72 g/mol

- CAS Number : 1797744-45-6

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination and Chlorination : Introduction of bromine and chlorine atoms to the benzene derivative.

- Pyrimidine Ring Formation : Cyclization reactions to form the pyrimidine ring with the cyclopentyl group.

- Amide Bond Formation : Reaction with an appropriate amine to form the final amide compound.

The biological activity of this compound may involve interactions with specific proteins or enzymes, potentially modulating their functions. Compounds in this class are often studied for their roles as enzyme inhibitors or receptor modulators.

Pharmacological Studies

Research has indicated that compounds similar in structure to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Anticancer Properties : Inhibition of cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : Targeting specific kinases or phosphatases involved in critical cellular pathways.

Case Study: Anticancer Activity

A study investigating the anticancer properties of similar benzamide derivatives demonstrated that modifications in the substituents significantly influenced their potency against cancer cells. The introduction of halogens (like bromine and chlorine) was found to enhance cytotoxicity in certain cancer cell lines, suggesting that this compound might exhibit similar effects.

| Compound | Activity | EC50 (µM) |

|---|---|---|

| 5-bromo derivative | Moderate cytotoxicity | 15 ± 3 |

| Control (DMSO) | No activity | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the cyclopentyl group and the positioning of halogens can significantly affect biological activity. For instance, variations in the cyclopentyl substituent led to differing levels of enzyme inhibition and cytotoxicity.

Recent Studies

Recent research has focused on exploring the biological potential of benzamide derivatives, including:

- β-cell Protection : Some derivatives have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes treatment.

- Antimicrobial Efficacy : Studies have reported that certain analogs demonstrate significant antimicrobial properties against various pathogens.

Comparative Analysis

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide?

Answer: The synthesis typically involves sequential nucleophilic substitution and amide coupling reactions. For example:

- Step 1: Bromination/chlorination of the benzamide precursor (e.g., using POCl₃ or PBr₃) to introduce halogen substituents .

- Step 2: Coupling the pyrimidinone moiety (e.g., 4-cyclopentyl-6-oxopyrimidine) via a linker (e.g., ethylenediamine) using carbodiimide-based coupling agents like EDC/HOBt .

- Key Conditions: Reactions are performed under inert atmosphere (N₂/Ar) to prevent oxidation, with THF or DCM as solvents .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | PBr₃, DCM, 0°C→RT | 81 | |

| Amide Coupling | EDC, HOBt, DMF | 75–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Standard techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and linker integration (e.g., δ 9.67 ppm for –CO–NH– in CDCl₃) .

- IR Spectroscopy : Identifies carbonyl (1681–1667 cm⁻¹) and amide (3312 cm⁻¹) stretches .

- LC-MS/HRMS : Validates molecular weight (e.g., m/z 453.15 [M+H]⁺) .

For complex spectra, deuteration (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) resolve overlapping signals .

Advanced Research Questions

Q. How can synthetic yields be optimized for the ethylenediamine linker attachment?

Answer: Key strategies include:

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Temperature Control : Maintaining 0–5°C during coupling reduces side reactions .

- Purification : Flash chromatography with gradient elution (hexane:EtOAc) improves purity . Contradictions in yield (e.g., 81% vs. 75% in similar syntheses) may arise from solvent polarity or reagent purity .

Q. How should researchers design assays to evaluate this compound’s antibacterial activity?

Answer:

- Screening : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Time-kill assays and membrane permeability tests (via SYTOX Green uptake) assess bactericidal kinetics .

- SAR Analysis : Compare analogs (e.g., cyclopentyl vs. cyclohexyl substitutions) to identify critical moieties .

Q. What structural features influence this compound’s interaction with bacterial targets?

Answer:

- Pyrimidinone Core : The 6-oxo group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase) .

- Halogen Substituents : Bromine and chlorine enhance lipophilicity, improving membrane penetration .

- Cyclopentyl Group : Steric bulk may reduce off-target binding, as seen in similar pyrimidine derivatives .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement of Br with F | Decreased MIC by 2-fold | |

| Cyclohexyl vs. Cyclopentyl | Reduced solubility |

Q. How can computational modeling resolve contradictions in biological activity data?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., S. aureus FabI) .

- MD Simulations : Assess conformational stability of the ethylenediamine linker in aqueous environments .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with MIC values .

Methodological Considerations

Q. How should researchers handle discrepancies in NMR data for this compound?

Answer:

- Solvent Effects : Use DMSO-d₆ to resolve broad amide proton signals, as CDCl₃ may cause aggregation .

- Variable Temperature NMR : Heating to 60°C simplifies splitting patterns in rigid pyrimidinone regions .

Q. What strategies mitigate degradation during long-term storage?

Answer:

- Storage Conditions : –20°C in amber vials under argon, with desiccants (e.g., silica gel) .

- Stability Monitoring : Periodic LC-MS checks (every 6 months) detect hydrolytic degradation of the amide bond .

Structural and Mechanistic Insights

Q. Which crystallographic techniques validate the compound’s conformation?

Answer:

- X-ray Diffraction : Single-crystal analysis confirms the trans configuration of the ethylenediamine linker .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

Q. How does the cyclopentyl group affect metabolic stability?

Answer:

- Cytochrome P450 Inhibition : The cyclopentyl moiety reduces oxidation via steric shielding, as shown in microsomal assays .

- Comparative Data : Cyclohexyl analogs exhibit faster clearance (t₁/₂ = 2.1 h vs. 4.8 h for cyclopentyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.